molecular formula C23H22ClN3OS B2683784 3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea CAS No. 851971-75-0

3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea

Cat. No. B2683784
CAS RN: 851971-75-0
M. Wt: 423.96
InChI Key: ZJKHWXHUQUQJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C23H22ClN3OS and its molecular weight is 423.96. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Thiourea derivatives, synthesized through various methods, have been investigated for their antimicrobial properties. One study highlighted the synthesis and characterization of thiophene derivatives, including their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Arora et al., 2013).

Material Science and Dye-Sensitized Solar Cells

Research into phenothiazine derivatives with various conjugated linkers (including furan) for use in dye-sensitized solar cells has shown significant improvement in solar energy-to-electricity conversion efficiency. This implies potential use in improving the efficiency of photovoltaic devices (Kim et al., 2011).

Molecular Structure Analysis

The study of thiourea derivatives also extends to molecular structure analysis through spectroscopic techniques and single-crystal X-ray diffraction. Such analyses contribute to a deeper understanding of the molecular configurations and the potential for designing materials with specific properties (Yusof et al., 2010).

Enzyme Inhibition and Mercury Sensing

Unsymmetrical thiourea derivatives have been evaluated for their anti-cholinesterase activity and potential as sensing probes for mercury. This suggests applications in both medical research for enzyme inhibition and environmental monitoring for toxic metals (Rahman et al., 2021).

properties

IUPAC Name

3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c1-16-20(21-6-2-3-7-22(21)25-16)12-13-27(15-19-5-4-14-28-19)23(29)26-18-10-8-17(24)9-11-18/h2-11,14,25H,12-13,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKHWXHUQUQJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea

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